molecular formula C27H23NO8 B12402910 [8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate

Cat. No.: B12402910
M. Wt: 489.5 g/mol
InChI Key: DKZHANZAVOELPJ-UHFFFAOYSA-N
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Description

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of [8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

    Apoptosis Induction: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin share a similar chromen-2-one core.

    Flavonoids: Compounds like quercetin and kaempferol have similar structural features and biological activities.

Uniqueness

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and benzoyl substitution make it a versatile compound for various applications.

Biological Activity

8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl acetate is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by multiple methoxy groups and an oxochromen moiety. Its molecular formula is C₁₉H₁₉N₃O₅S, with a molecular weight of approximately 401.43 g/mol. The presence of methoxy groups is significant as they can enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to 8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl acetate exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that chromenone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : Research suggests that the compound may interfere with cell cycle progression, particularly in cancer cells, leading to reduced viability.
  • Induction of Apoptosis : It may activate apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Modulation of Signaling Pathways : The compound could affect key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. Here are some notable findings:

  • Anticancer Effects :
    • A study investigated the effects of a related chromenone derivative on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the intrinsic pathway (cited from ).
    • Another study focused on hepatocellular carcinoma (HCC) cells, demonstrating that similar compounds suppressed migration and invasion by downregulating integrin α7 expression and inhibiting epithelial–mesenchymal transition (EMT) markers such as MMP9 (cited from ).
  • Antioxidant Activity :
    • In vitro assays showed that chromenone derivatives exhibited significant free radical scavenging activity, suggesting potential use as natural antioxidants (cited from ).
  • Anti-inflammatory Properties :
    • Research indicated that certain derivatives could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential in treating inflammatory diseases (cited from ).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; induction of apoptosis
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduction in pro-inflammatory cytokines

Properties

Molecular Formula

C27H23NO8

Molecular Weight

489.5 g/mol

IUPAC Name

[8-methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C27H23NO8/c1-15(29)35-23-11-8-17-14-21(27(31)36-24(17)25(23)34-4)28-26(30)18-9-10-22(33-3)20(13-18)16-6-5-7-19(12-16)32-2/h5-14H,1-4H3,(H,28,30)

InChI Key

DKZHANZAVOELPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC(=C(C=C3)OC)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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